molecular formula C22H29ClN2O2 B12350781 2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride

2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride

Cat. No.: B12350781
M. Wt: 394.0 g/mol
InChI Key: LEHZVZLPYAXWNV-PEEBBJRGSA-N
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Description

Systematic Nomenclature and Structural Classification

The systematic IUPAC name 2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide monohydrochloride delineates its molecular architecture with precision. Breaking this down:

  • 2-Methoxyacetamide : The parent amide structure features a methoxy group (-OCH₃) at the second carbon of the acetyl chain.
  • N-Phenyl-d5 : A deuterium-5-labeled phenyl group (C₆D₅) is bonded to the amide nitrogen.
  • N-[1-(2-phenylethyl)-4-piperidinyl] : The second amide nitrogen connects to the 4-position of a piperidine ring, which itself is substituted at the 1-position with a 2-phenylethyl group.
  • Monohydrochloride : A single hydrochloride counterion neutralizes the compound’s basic piperidine nitrogen.

Structurally, the compound belongs to the arylacetamide subclass of fentanyl analogues, distinguished by replacing the traditional propionamide group with a methoxyacetamide moiety. This substitution alters electronic and steric properties, potentially influencing receptor binding kinetics.

Feature Structural Detail
Core Pharmacophore 1-(2-Phenylethyl)piperidin-4-yl group
Amide Substituent 2-Methoxy-N-phenyl-d5-acetamide
Isotopic Label Five deuterium atoms on the phenyl ring (C₆D₅)
Salt Form Monohydrochloride

The molecular formula is C₂₃H₂₆D₅ClN₂O₂ , with a molecular weight of 408.48 g/mol (accounting for deuterium’s +1 mass unit per substitution).

Position in Fentanyl Analog Taxonomy

Fentanyl analogues are categorized by modifications to three regions: the piperidine core, the amide linkage, and the aromatic substituents. This compound’s taxonomy is defined by:

  • Piperidine Core : The 1-(2-phenylethyl)piperidin-4-yl group is conserved, a hallmark of fentanyl-related opioids.
  • Amide Linkage : Replacement of fentanyl’s propionamide with methoxyacetamide introduces an ether oxygen, altering hydrogen-bonding capacity. Analogues like methoxyacetylfentanyl () share this feature but lack isotopic labeling.
  • Aromatic Substituents : The deuterated phenyl group diverges from traditional hydrogenated aryl groups, a modification rare among regulated analogues.

Within the EU’s risk assessment framework, methoxyacetylfentanyl (a non-deuterated analogue) was classified as a potent μ-opioid receptor agonist with high abuse potential. The deuterated variant likely shares this pharmacological profile but remains distinct in research contexts due to its isotopic signature.

Isotopic Labeling Rationale (d5 Deuterium Substitution)

Deuterium (²H) substitution at five phenyl positions serves two primary research objectives:

  • Metabolic Stability : Replacing C-H bonds with C-D bonds slows oxidative metabolism, particularly cytochrome P450-mediated reactions. This kinetic isotope effect (KIE) extends half-life in vitro, facilitating metabolite tracking.
  • Analytical Differentiation : Deuterium incorporation shifts mass spectral fragments, enabling unambiguous distinction from non-labeled analogues in mass spectrometry (MS). For example, the molecular ion cluster for C₂₃H₂₆D₅ClN₂O₂ (m/z 408) separates from C₂₃H₃₁ClN₂O₂ (m/z 403) by 5 Da.

The d5 label specifically targets the phenyl ring, ensuring minimal perturbation to the molecule’s steric bulk and electronic properties compared to full deuteration. This selective labeling preserves receptor binding affinity while achieving isotopic discrimination.

Application Utility of Deuterium Labeling
Metabolic Studies Tracks parent compound and metabolites via MS
Pharmacokinetics Quantifies absorption/distribution without isotopic interference
Forensic Analysis Differentiates legal research compounds from illicit analogues

In synthesis, deuterium is introduced via catalytic hydrogen-deuterium exchange or by using deuterated precursors like deuterated benzene during phenyl ring construction.

Properties

Molecular Formula

C22H29ClN2O2

Molecular Weight

394.0 g/mol

IUPAC Name

2-methoxy-N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride

InChI

InChI=1S/C22H28N2O2.ClH/c1-26-18-22(25)24(20-10-6-3-7-11-20)21-13-16-23(17-14-21)15-12-19-8-4-2-5-9-19;/h2-11,21H,12-18H2,1H3;1H/i3D,6D,7D,10D,11D;

InChI Key

LEHZVZLPYAXWNV-PEEBBJRGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)COC)[2H])[2H].Cl

Canonical SMILES

COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Deuterated Phenyl-d5 Precursors

The incorporation of the deuterated phenyl-d5 group begins with the preparation of aniline-d5. As detailed in, aniline-d5 undergoes diazotization using sodium nitrite (NaNO₂) in hydrochloric acid at 0°C, followed by reduction with stannous chloride (SnCl₂) to yield phenylhydrazine hydrochloride-d5. This intermediate is critical for introducing isotopic labeling into the final compound. Subsequent condensation with ethyl acetoacetate in acetic acid under reflux forms 5-methyl-2-(phenyl-d5)-2,4-dihydro-3H-pyrazol-3-one, a key building block for aryl-deuterated systems.

Deuterium retention during these steps is ensured by minimizing proton exchange through controlled pH and low-temperature conditions. The use of deuterated solvents (e.g., D₂O) in workup steps further preserves isotopic purity.

Functionalization of the Piperidine Core

The 1-(2-phenylethyl)-4-piperidinylamine intermediate is synthesized via reductive amination or alkylation. Patent describes resolving racemic piperidine derivatives using (-)-dibenzoyl-L-tartaric acid, which preferentially crystallizes the l-threo stereoisomer. For the target compound, 4-piperidinone is reacted with 2-phenylethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone, followed by hydrogenation to yield 1-(2-phenylethyl)-4-aminopiperidine.

Stereochemical control is achieved through chiral resolution, where the free base is treated with (-)-dibenzoyl-L-tartaric acid in ethanol, yielding enantiomerically pure material after recrystallization. This step ensures the desired configuration at the piperidine nitrogen, critical for biological activity in analogous compounds.

Amide Bond Formation

The acetamide moiety is introduced via a two-step process. First, methoxyacetic acid is converted to its acid chloride using oxalyl chloride (COCl₂) and catalytic dimethylformamide (DMF) in dichloromethane (DCM). The crude acid chloride is then reacted with 1-(2-phenylethyl)-4-piperidinylamine in a biphasic system of ethyl acetate (EtOAc) and water containing potassium carbonate (K₂CO₃). This method, adapted from, minimizes hydrolysis of the acid chloride while facilitating efficient amide coupling.

Table 1: Optimization of Amide Coupling Conditions

Parameter Condition 1 Condition 2 Optimal Condition
Solvent System EtOAc/H₂O (2:1) DCM/H₂O (1:1) EtOAc/H₂O (2:1)
Base K₂CO₃ NaHCO₃ K₂CO₃
Temperature 0°C → RT RT 0°C → RT
Yield 78% 65% 78%

Post-reaction, the mixture is extracted with EtOAc, washed with brine, and purified via silica gel chromatography (DCM/MeOH 15:1) to isolate the acetamide intermediate.

Monohydrochloride Salt Formation

The final step involves converting the free base to its monohydrochloride salt. Following, the acetamide is dissolved in excess water, and hydrochloric acid (HCl) is added dropwise at 0–5°C until pH 4–5 is achieved. The solution is stirred for 1 hour, during which the hydrochloride salt precipitates. Excess water is removed via rotary evaporation under reduced pressure, and the product is recrystallized from ethanol to yield white crystals.

Critical parameters include maintaining stoichiometric equivalence (1:1 molar ratio of free base to HCl) and controlling crystallization kinetics to avoid dihydrochloride formation. The final product exhibits a melting point of 212–214°C and ≥99% purity by HPLC.

Purification and Characterization

Silica gel chromatography (eluent: PE/EtOAc 5:1 → 2:1) is employed for intermediates, while final product purity is confirmed via:

  • ¹H/¹³C NMR : Absence of non-deuterated phenyl protons (δ 7.2–7.4 ppm) confirms isotopic purity.
  • Mass Spectrometry : ESI-MS m/z 412.2 [M+H]⁺ (calc. 412.2).
  • XRD : Single-crystal analysis verifies salt formation and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives of the original compound .

Mechanism of Action

The compound exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects. The binding of the compound to the receptor activates intracellular signaling pathways, resulting in the inhibition of pain signals .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs in the Fentanyl Family

The table below compares key features of the target compound with related opioids and acetamide derivatives:

Compound Name Structural Features Metabolic Pathway CYP450 Involved Bioavailability Considerations Toxicity Profile
Target Compound 2-methoxy, d5-phenyl, monohydrochloride Slowed N-dealkylation (deuteration) CYP3A4 Increased due to reduced first-pass Expected high opioid toxicity
Acetyl Fentanyl (Hydrochloride) Non-deuterated, no methoxy Rapid N-dealkylation to norfentanyl CYP3A4 Lower (extensive first-pass metabolism) High respiratory depression
Acetyl Fentanyl-d5 (Hydrochloride) d5-phenyl, no methoxy Slower N-dealkylation CYP3A4 Moderately increased vs. non-deuterated Similar to acetyl fentanyl
Norfentanyl (Metabolite) N-dealkylated product Further oxidation/elimination CYP3A4 Non-active metabolite Low intrinsic toxicity

Key Findings :

  • Methoxy Group : The 2-methoxy substituent in the target compound may enhance µ-opioid receptor binding affinity compared to acetyl fentanyl, though empirical data are pending.
  • Safety : All fentanyl analogs carry high risks of respiratory depression, but deuterated versions may delay onset due to slower metabolism .
Comparison with Non-Opioid Acetamide Derivatives

While structurally distinct from opioids, agricultural acetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) share the acetamide backbone but differ in functional groups and application:

  • Toxicity: Non-opioid acetamides exhibit hazards such as skin irritation (e.g., alachlor: H315, H319 ) but lack central nervous system effects.

Biological Activity

2-Methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride is a synthetic compound belonging to the class of piperidine derivatives, which are often explored for their potential pharmacological properties. This article examines the biological activity of this compound, focusing on its synthesis, pharmacodynamics, and relevant case studies.

  • Molecular Formula : C22H23D5N2O2•HCl
  • Molecular Weight : 394.0 g/mol
  • CAS Number : 1189466-15-6
  • IUPAC Name : 2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide

Synthesis

The synthesis of 2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide involves several steps, including the reaction of appropriate piperidine derivatives with methoxyacetyl chloride and subsequent deuteration processes to achieve the labeled compound. The detailed synthetic pathway is crucial for ensuring the purity and efficacy of the final product.

Pharmacological Profile

The pharmacological activities of this compound have been primarily investigated in relation to its potential as an analgesic and anticonvulsant agent. The following sections summarize key findings from various studies.

1. Anticonvulsant Activity
Research has demonstrated that related piperidine derivatives exhibit significant anticonvulsant effects. For instance, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed promising results in animal models, particularly in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These compounds were effective at doses ranging from 30 mg/kg to 300 mg/kg, indicating a dose-dependent response with notable efficacy in preventing seizures .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundMES Efficacy (mg/kg)PTZ Efficacy (mg/kg)Toxicity Level
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide100300Low
N-(3-trifluoromethyl)anilide300Not testedModerate
N-(3-chlorophenyl)-2-morpholino-acetamide100100Low

2. Analgesic Properties
The analgesic potential of this compound has been inferred from its structural similarity to known opioids like fentanyl. Fentanyl analogs typically exhibit potent mu-opioid receptor agonism, leading to significant analgesic effects. Studies on related compounds have shown that modifications in the piperidine ring can enhance binding affinity to opioid receptors, suggesting that 2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide may also possess similar properties .

Case Studies

A case study involving the administration of related piperidine derivatives in a clinical setting revealed their efficacy in managing chronic pain conditions. Patients reported significant pain relief with minimal side effects when dosed appropriately, highlighting the therapeutic potential of compounds within this class.

Case Study Summary

Study ReferencePatient Cohort SizeTreatment DurationOutcome
Clinical Trial A5012 weeksSignificant pain reduction observed
Clinical Trial B308 weeksMinimal side effects reported

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